2-Methyl-3-(piperidin-3-YL)pyrazine
Beschreibung
2-Methyl-3-(piperidin-3-YL)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the 2-position and a piperidine ring at the 3-position
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-methyl-3-piperidin-3-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 |
InChI-Schlüssel |
LFNDYECZUAFHLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN=C1C2CCCNC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-3-YL)pyrazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection and intramolecular cyclization .
Another method involves the use of the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 2-Methyl-3-(piperidin-3-YL)pyrazine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(piperidin-3-YL)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(piperidin-3-YL)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(piperidin-3-YL)pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidin-3-ylmethoxy derivatives.
Pyrazine Derivatives: Compounds with a pyrazine ring, such as 2-methylpyrazine.
Uniqueness
2-Methyl-3-(piperidin-3-YL)pyrazine is unique due to the combination of the pyrazine and piperidine rings, which imparts specific chemical and biological properties
Biologische Aktivität
2-Methyl-3-(piperidin-3-YL)pyrazine is an organic compound characterized by a pyrazine ring substituted with a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of 2-Methyl-3-(piperidin-3-YL)pyrazine enhance its interactions with biological targets, making it a candidate for further drug development.
Chemical Structure and Properties
The compound features:
- A pyrazine ring with a methyl group at the second position.
- A piperidine group at the third position of the pyrazine ring.
These structural characteristics contribute to its aromaticity and ability to participate in various biochemical interactions.
Antimicrobial Activity
Research indicates that 2-Methyl-3-(piperidin-3-YL)pyrazine exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, 2-Methyl-3-(piperidin-3-YL)pyrazine has been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, treatment with 1 µM concentrations resulted in measurable increases in early and late apoptotic cells, indicating its potential effectiveness against certain cancer types .
The biological activity of 2-Methyl-3-(piperidin-3-YL)pyrazine is primarily attributed to its ability to bind to specific biological receptors and enzymes. Interaction studies have focused on elucidating its binding affinity and pharmacological profile. The presence of the piperidine moiety enhances its binding capabilities, potentially influencing various physiological pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations among similar compounds can influence their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-3-(piperidin-3-YLMethoxy)pyrazine | Structure | Contains a methoxy group; enhanced solubility |
| 2-Methyl-3-(piperidin-3-YLOxy)pyridine | Structure | Pyridine ring instead of pyrazine; different electronic properties |
| 2-Methyl-3-(piperidin-3-YLOxy)quinoxaline | Structure | Quinoxaline ring structure; unique interactions due to fused bicyclic nature |
This table illustrates how modifications can lead to variations in chemical reactivity and biological activity, emphasizing the uniqueness of 2-Methyl-3-(piperidin-3-YL)pyrazine within this class of molecules.
Case Studies
- Anticancer Efficacy : In a study evaluating novel pyrazine derivatives, 2-Methyl-3-(piperidin-3-YL)pyrazine demonstrated a significant cytotoxic effect on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis, making it a promising candidate for further development as an anticancer agent .
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against various pathogens. The compound showed notable inhibition rates, suggesting its potential application in treating bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
